
5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected
説明
5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected (5-TBDMS-1H-Indole-2-boronic acid, N-BOC) is a boronic acid derivative of indole, a five-membered heterocyclic aromatic organic compound. It is a useful reagent for the synthesis of indoles and other heterocycles, and for the preparation of compounds for biological research. The N-BOC protecting group is used to increase the stability of the compound and prevent it from reacting with other compounds.
科学的研究の応用
Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is widely used in peptide synthesis to protect the amino group during the coupling of amino acids. The Boc group can be removed under mild acidic conditions without affecting other sensitive functional groups . The compound can be utilized in the synthesis of dipeptides, where the boronic acid moiety can facilitate the formation of C-N bonds.
Suzuki-Miyaura Cross-Coupling
1-BOC-5-TBDMSO-indole-2-boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Copper-Catalyzed Trifluoromethylation
The compound can be used in copper-catalyzed trifluoromethylation reactions . This reaction introduces a trifluoromethyl group into the molecule, which can significantly alter the chemical and physical properties of the resulting compounds, making it a useful modification in medicinal chemistry.
Palladium-Catalyzed Benzylation
Palladium-catalyzed benzylation is another application where 1-BOC-5-TBDMSO-indole-2-boronic acid can be employed . This process attaches a benzyl group to the molecule, which can be a protective strategy or a step towards further functionalization in synthetic chemistry.
Homocoupling Reactions
The boronic acid moiety of the compound facilitates homocoupling reactions, where two identical molecules are joined to form a dimer . This can be particularly useful in the synthesis of symmetrical biaryls and other dimeric structures.
Ionic Liquid Formation
The tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) derived from the compound can be used as starting materials in organic synthesis, particularly in dipeptide synthesis . These ionic liquids have unique properties that make them suitable as solvents and reagents in various chemical reactions.
Synthesis of Hydroxyquinones
1-BOC-5-TBDMSO-indole-2-boronic acid can be used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . Hydroxyquinones are important compounds with applications in pharmaceuticals and materials science.
Protective Group Chemistry
The tert-butyldimethylsilyl (TBDMS) group is a silyl ether used as a protective group for alcohols and other reactive hydroxyl-containing compounds . It is stable under basic and neutral conditions but can be deprotected under acidic conditions or with fluoride ions.
作用機序
Target of Action
The primary targets of “5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected” are conformationally constrained β-amino acids . These targets play a crucial role in forming oligomers with definite secondary structures .
Mode of Action
The compound interacts with its targets by introducing and transforming substituents at the C1 carbon . This interaction results in changes in the conformation of the β-amino acids, leading to the formation of oligomers with a specific secondary structure .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of oligomers of β-amino acids . The presence of two substituents at C2 of the pyrrolidine-4-carboxylic acids forces the amide carbonyl to be in an s-trans conformation . This leads to downstream effects such as the formation of increasingly ordered secondary folding structures with increasing oligomer length .
Pharmacokinetics
The compound’s solubility in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the formation of oligomers of β-amino acids with increasingly ordered secondary folding structures . These oligomers show circular dichroism-based evidence of secondary structure despite the absence of hydrogen bonding .
Action Environment
Environmental factors such as the presence of various solvents can influence the compound’s action, efficacy, and stability . For instance, the compound is miscible in acetonitrile, methanol, DMF, and DMSO, partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These solubility characteristics can affect the compound’s reactivity and its ability to interact with its targets.
特性
IUPAC Name |
[5-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO5Si/c1-18(2,3)25-17(22)21-15-10-9-14(26-27(7,8)19(4,5)6)11-13(15)12-16(21)20(23)24/h9-12,23-24H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKIUYOUKLIWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624374 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected | |
CAS RN |
335649-61-1 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-{[(tert-Butyl)dimethylsilyl]oxy}-1H-indole-2-boronicacid, N-BOC protected 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

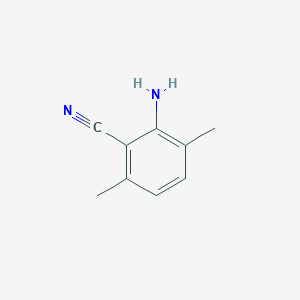

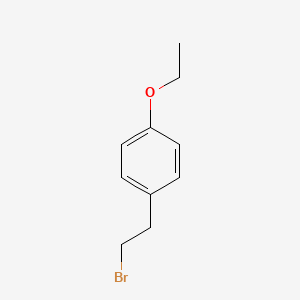
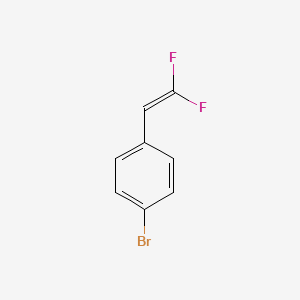
![3-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1291891.png)
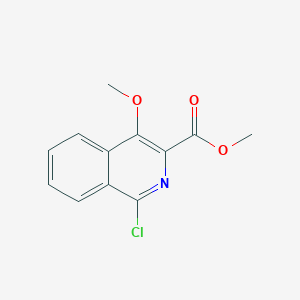
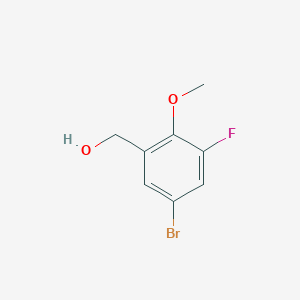




![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)

